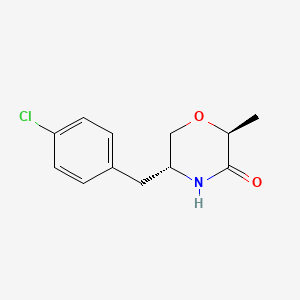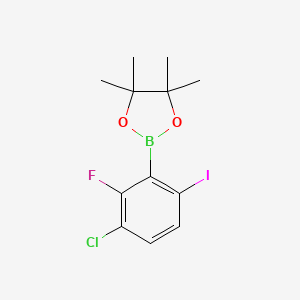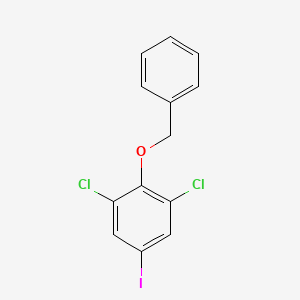
2-(Benzyloxy)-1,3-dichloro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1,3-dichloro-5-iodobenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of benzyloxy, dichloro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene typically involves the following steps:
Chlorination: The dichloro substituents can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Iodination: The iodination step involves the use of iodine or iodinating reagents such as iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dichloro and iodo substituents can be reduced to form less substituted benzene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the dichloro and iodo groups can result in less substituted benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1,3-dichloro-5-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dichloro and iodo substituents can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
2-(Benzyloxy)-1,3-dichlorobenzene: Lacks the iodine substituent, which may result in different reactivity and applications.
2-(Benzyloxy)-5-iodobenzene:
1,3-Dichloro-5-iodobenzene: Lacks the benzyloxy group, which significantly alters its chemical behavior and applications.
Uniqueness: 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene is unique due to the combination of benzyloxy, dichloro, and iodo substituents, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C13H9Cl2IO |
|---|---|
Molecular Weight |
379.02 g/mol |
IUPAC Name |
1,3-dichloro-5-iodo-2-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9Cl2IO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
AYIJCIUSXPGILX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)
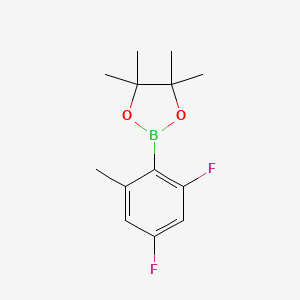


![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
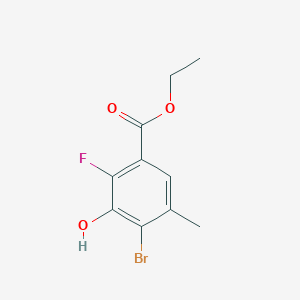
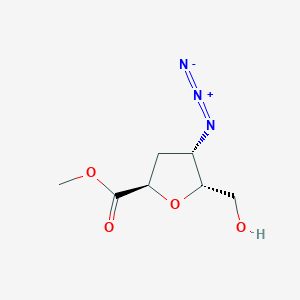
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)

